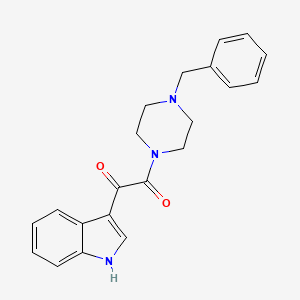

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

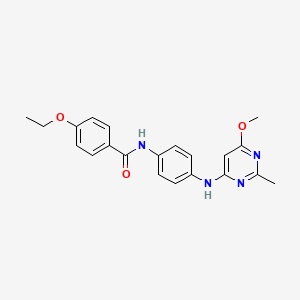

Synthesis and Anticancer Activity Analysis

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives involves the acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride. This process has been confirmed through various analytical techniques such as 1H NMR, IR, mass spectra, and elemental analysis. The resulting compounds have been tested for their anticancer properties, revealing moderate-to-potent antiproliferative activities against several cancer cell lines, including Hela, A-549, and ECA-109 .

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a 1H-indol-3-yl group and a diarylmethylpiperazine moiety. The structural confirmation was achieved using 1H NMR, IR, mass spectra, and elemental analysis, ensuring the correct synthesis of the targeted compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily focused on the acylation step. This step is crucial for the formation of the ethane-1,2-dione scaffold that is central to the compound's structure. The reactivity of the 1-diarylmethylpiperazine and the 2-oxoacetyl chloride is a key aspect of this synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives are not detailed in the provided data, the general properties can be inferred from the molecular structure. The presence of the indole and piperazine rings suggests potential for varied chemical reactivity and interactions with biological targets, as evidenced by the anticancer activity tests .

Biological Evaluation and Case Studies

The biological evaluation of these compounds has shown significant results in terms of anticancer activity. The studies conducted on cancer cell lines provide a case study of the potential therapeutic applications of these derivatives. The moderate-to-potent antiproliferative activities observed suggest that these compounds could be further developed and studied as anticancer agents .

Aplicaciones Científicas De Investigación

Anticancer Activity

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives have demonstrated promising anticancer properties. A study by Jiang, Xu, and Wu (2016) synthesized several derivatives of this compound and found them to have moderate to potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 (Jiang, Xu, & Wu, 2016).

HIV-1 Inhibition

These compounds have also shown potential as inhibitors of HIV-1 attachment. In research led by Wang et al. (2009), derivatives of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione were explored for their ability to inhibit the HIV-1 virus. This study identified compounds that advanced to clinical studies due to their antiviral activity (Wang et al., 2009).

Antibacterial Properties

Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the antibacterial activity of benzyl piperazine derivatives, including 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione. They found these compounds to exhibit significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Interaction with NMDA Receptors

A study by Gitto et al. (2011) explored the interaction of similar compounds with N-methyl-D-aspartate (NMDA) receptors, a crucial target in neurological disorders. Their research indicated that these compounds have a high binding affinity, highlighting their potential use in neuropharmacology (Gitto et al., 2011).

Anticonvulsant Effects

In the realm of neurology, specifically in anticonvulsant therapy, Obniska, Kamiński, and Tatarczyńska (2006) found that N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives, closely related to our compound of interest, displayed notable anticonvulsant activity in experimental models (Obniska, Kamiński, & Tatarczyńska, 2006).

Propiedades

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(18-14-22-19-9-5-4-8-17(18)19)21(26)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDRZUNNYNNDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)

![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)

![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)

![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)

![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)